molecular formula C10H7NNa2O6S2 B097738 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt CAS No. 19532-03-7

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt

Cat. No.: B097738
CAS No.: 19532-03-7
M. Wt: 347.3 g/mol
InChI Key: ACBJGAPIXKDCRP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is a chemical compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It’s known that the compound has been used in the sequential analysis of non-polar peptides . This suggests that it may interact with peptide sequences, potentially influencing their structure or function.

Biochemical Pathways

It’s known that the compound can undergo alkali fusion to form 2-amino-5-hydroxynaphthalene-1-sulfonic acid . Further sulfonation can yield 2-aminonaphthalene-1,5,7-trisulfonic acid .

Result of Action

It’s known that the compound has been used in the sequential analysis of non-polar peptides , suggesting it may have some influence on peptide structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature can affect the stability of this compound . It’s recommended to store it at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This reaction produces 1,5-naphthalenedisulfonic acid . The sulfonic acid groups are then converted to their sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and subsequent neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The sulfonation reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniformity .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine.

    Substitution: The sulfonic acid groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, amines, and substituted naphthalenes .

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,5-naphthalenedisulfonic acid: Similar structure but without the sodium salt form.

    1,5-Naphthalenedisulfonic acid: Lacks the amino group.

    2,6-Naphthalenedisulfonic acid disodium salt: Different position of sulfonic acid groups.

Uniqueness

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is unique due to the presence of both amino and

Properties

CAS No.

19532-03-7

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

IUPAC Name

disodium;2-aminonaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

ACBJGAPIXKDCRP-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

19532-03-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.